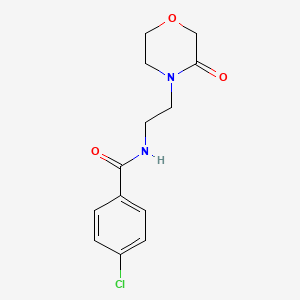

Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)-

Übersicht

Beschreibung

Ro 12-8095 is a metabolite of moclobemide.

Biologische Aktivität

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of the specific compound Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- features a benzamide core with a chlorine substituent at the para position and a morpholine ring linked through an ethyl chain. The synthesis of this compound typically involves multi-step reactions starting from readily available benzoyl chlorides and morpholine derivatives. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity .

Mechanisms of Biological Activity

The biological activity of benzamide derivatives can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many benzamides have been shown to inhibit key enzymes involved in disease pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Benzamide derivatives have been explored for their anticancer properties. Research indicates that certain benzamides can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, some studies report that benzamides exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

- Antimicrobial Effects : The antibacterial activity of benzamide derivatives has also been documented. Compounds similar to Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .

Case Studies

Several studies highlight the biological efficacy of benzamide derivatives:

- Study on AChE Inhibition : A series of 4-substituted benzamides were evaluated for their AChE inhibitory activity. One derivative exhibited an IC50 value of 0.09 μM, showcasing significant potential as a therapeutic agent for Alzheimer's disease .

- Cytotoxicity Assays : In vitro assays revealed that specific benzamide derivatives induced cytotoxicity in MCF-7 cells with IC50 values ranging from 20 to 50 μM, suggesting a dose-dependent effect on cell viability .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties

This compound is closely related to moclobemide, an antidepressant that functions as a reversible inhibitor of monoamine oxidase A (RIMA). The synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride, which has been documented in patent literature . The structural similarity to moclobemide suggests that it may exhibit similar pharmacological effects, potentially aiding in the treatment of depression and anxiety disorders.

Gastrointestinal Motility

Another derivative, mosapride, which is structurally related to benzamide derivatives, acts as a selective serotonin 4 receptor agonist. It has been utilized in improving gastrointestinal motility and treating functional dyspepsia . This highlights the importance of benzamide derivatives in gastroenterology and their role in enhancing digestive health.

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of benzamide derivatives often employs advanced techniques such as ultrasound-assisted methods which enhance yield and reduce reaction times. For instance, the cyclization of certain intermediates has been optimized using eco-friendly protocols that yield high percentages of the desired product . This reflects a growing trend towards sustainable chemistry practices in pharmaceutical development.

Chemical Stability and Reactivity

The presence of the chloro group on the benzamide structure enhances its reactivity, making it suitable for further chemical modifications. This property is vital for developing new compounds with enhanced biological activities or improved pharmacokinetic profiles.

Case Studies and Research Findings

Case Study: Anticancer Activity

Research has indicated that certain benzamide derivatives exhibit anticancer properties. For example, studies have shown that modifications to the benzamide structure can lead to compounds with significant activity against various cancer cell lines . This suggests that benzamide derivatives could be explored further for their potential use in oncology.

Case Study: Gastrointestinal Disorders

Clinical applications of related compounds like mosapride have demonstrated efficacy in managing symptoms associated with chronic gastritis and other gastrointestinal disorders. The ability to selectively target serotonin receptors provides a mechanism for enhancing gut motility and improving patient outcomes .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Key Findings |

|---|---|---|---|

| Moclobemide | Moclobemide Structure | Antidepressant | Reversible MAO-A inhibitor |

| Mosapride | Mosapride Structure | Gastrointestinal motility | Selective serotonin 4 receptor agonist |

| Benzamide Derivative | Benzamide Derivative Structure | Potential antidepressant & anticancer agent | Exhibits promising biological activity |

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(3-oxomorpholin-4-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c14-11-3-1-10(2-4-11)13(18)15-5-6-16-7-8-19-9-12(16)17/h1-4H,5-9H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTSJTNXRXBTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242783 | |

| Record name | Ro 12-8095 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97221-06-2 | |

| Record name | Ro 12-8095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097221062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 12-8095 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.